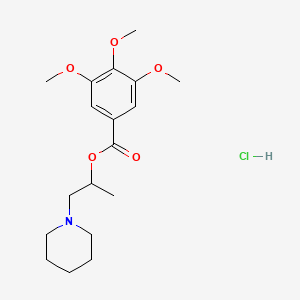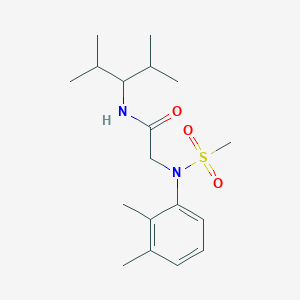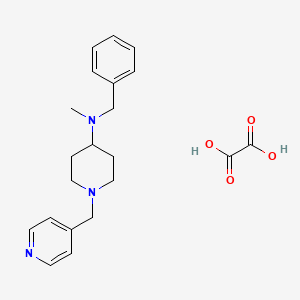![molecular formula C22H34N2O6 B3968508 1-[1-(2,4-dimethoxybenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3968508.png)
1-[1-(2,4-dimethoxybenzyl)-4-piperidinyl]azepane oxalate
Overview
Description
1-[1-(2,4-dimethoxybenzyl)-4-piperidinyl]azepane oxalate, also known as A-401, is a chemical compound that has been extensively studied for its potential use in scientific research. A-401 is a selective agonist of the dopamine D4 receptor and has been shown to have a range of biochemical and physiological effects. In
Mechanism of Action
1-[1-(2,4-dimethoxybenzyl)-4-piperidinyl]azepane oxalate acts as a selective agonist of the dopamine D4 receptor, which is a G protein-coupled receptor. Activation of the dopamine D4 receptor leads to an increase in intracellular cAMP levels, which in turn activates a range of downstream signaling pathways. The exact mechanism of action of this compound is still being studied, but it is thought to involve the modulation of dopamine release in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine release in the prefrontal cortex and striatum, which are regions of the brain involved in reward processing and motivation. This compound has also been shown to improve cognitive function and attention in animal models of ADHD. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, which could make it a potential therapeutic agent for neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[1-(2,4-dimethoxybenzyl)-4-piperidinyl]azepane oxalate in lab experiments is its high selectivity for the dopamine D4 receptor. This allows researchers to specifically target this receptor and study its role in various physiological and behavioral processes. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to study its long-term effects in animal models.
Future Directions
There are several future directions for research involving 1-[1-(2,4-dimethoxybenzyl)-4-piperidinyl]azepane oxalate. One area of research could be the development of more potent and selective agonists of the dopamine D4 receptor. Another area of research could be the investigation of the role of the dopamine D4 receptor in other neurological disorders, such as Alzheimer's disease and multiple sclerosis. Additionally, further studies could be done to investigate the long-term effects of this compound in animal models and its potential use as a therapeutic agent for neurological disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in scientific research. Its selective agonist activity at the dopamine D4 receptor has led to its investigation in a range of physiological and behavioral processes. The synthesis method of this compound has been optimized for high yield and purity, and its biochemical and physiological effects have been well-documented. While there are limitations to using this compound in lab experiments, there are several future directions for research involving this compound.
Scientific Research Applications
1-[1-(2,4-dimethoxybenzyl)-4-piperidinyl]azepane oxalate has been extensively studied for its potential use in scientific research. It has been shown to be a selective agonist of the dopamine D4 receptor, which is involved in a range of physiological and behavioral processes. This compound has been used in studies investigating the role of the dopamine D4 receptor in addiction, attention deficit hyperactivity disorder (ADHD), and schizophrenia. It has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
properties
IUPAC Name |
1-[1-[(2,4-dimethoxyphenyl)methyl]piperidin-4-yl]azepane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2.C2H2O4/c1-23-19-8-7-17(20(15-19)24-2)16-21-13-9-18(10-14-21)22-11-5-3-4-6-12-22;3-1(4)2(5)6/h7-8,15,18H,3-6,9-14,16H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAOZSWRYGTMOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCC(CC2)N3CCCCCC3)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4,4'-[(5-nitro-2-furyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3968438.png)
![10-(diphenylmethylene)-4-(2-methyl-5-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3968444.png)
![2-(methylthio)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide](/img/structure/B3968450.png)

![4-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}morpholine oxalate](/img/structure/B3968457.png)

![[4-(3,4-dimethylphenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methylene diacetate](/img/structure/B3968500.png)


![6-methyl-N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(1-pyrrolidinyl)-4-pyrimidinamine](/img/structure/B3968519.png)

![3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B3968534.png)